molecular formula C16H31O5- B14527895 6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate CAS No. 62299-49-4

6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate

Cat. No.: B14527895
CAS No.: 62299-49-4
M. Wt: 303.41 g/mol
InChI Key: KPTGYKNDNXOSOB-UHFFFAOYSA-M
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Description

6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate is an organic peroxide compound. Organic peroxides are derivatives of hydrogen peroxide where one or both hydrogen atoms are replaced by organic groups. This compound is known for its use as a polymerization initiator, which means it helps start the polymerization process in the production of various polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate typically involves the reaction of tert-butyl hydroperoxide with a suitable carbonate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the safety of the process, as organic peroxides can be highly reactive and potentially hazardous.

Chemical Reactions Analysis

Types of Reactions: 6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate primarily undergoes decomposition reactions due to the presence of the peroxide bond. This bond is relatively weak and can easily break, leading to the formation of free radicals.

Common Reagents and Conditions: The decomposition of this compound can be initiated by heat, light, or the presence of certain catalysts. Common reagents used in these reactions include radical initiators and stabilizers that help control the rate of decomposition.

Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can further react with other molecules to form a variety of products, depending on the reaction conditions and the presence of other reactants.

Scientific Research Applications

6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate is widely used in scientific research due to its role as a polymerization initiator It is used in the production of various polymers, including polystyrene and polyethylene

Mechanism of Action

The primary mechanism of action of 6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets of this compound are typically the monomers used in the polymerization process, and the pathways involved include radical chain reactions.

Comparison with Similar Compounds

Similar Compounds:

  • tert-Butylperoxy isopropyl carbonate
  • tert-Butylperoxy-2-ethylhexyl carbonate
  • tert-Butyl peroxybenzoate

Uniqueness: 6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate is unique due to its specific structure, which provides distinct thermal stability and reactivity properties. Compared to other similar compounds, it offers a balance between stability and reactivity, making it suitable for a wide range of applications in polymer chemistry and material science.

Properties

CAS No.

62299-49-4

Molecular Formula

C16H31O5-

Molecular Weight

303.41 g/mol

IUPAC Name

(6-tert-butylperoxy-2,3,4,6-tetramethylheptan-2-yl) carbonate

InChI

InChI=1S/C16H32O5/c1-11(12(2)16(8,9)19-13(17)18)10-15(6,7)21-20-14(3,4)5/h11-12H,10H2,1-9H3,(H,17,18)/p-1

InChI Key

KPTGYKNDNXOSOB-UHFFFAOYSA-M

Canonical SMILES

CC(CC(C)(C)OOC(C)(C)C)C(C)C(C)(C)OC(=O)[O-]

Origin of Product

United States

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